molecular formula C17H18BrN3O2 B2814331 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one CAS No. 2097890-23-6

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one

Katalognummer: B2814331
CAS-Nummer: 2097890-23-6
Molekulargewicht: 376.254
InChI-Schlüssel: ZGRAZLPLWBSJIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This molecule integrates a pyrrolidine ring linked to a bromopyrimidine group, a structural motif prevalent in compounds targeting various biological pathways . While the specific biological profile of this compound requires further characterization, its structure suggests potential as a key intermediate or backbone for the development of receptor antagonists or enzyme inhibitors. Analogous compounds featuring pyrrolidine and heteroaryl components have demonstrated potent activity as antagonists for purinergic receptors like P2Y12, which is a key target in antiplatelet therapy . Furthermore, structurally related 2-aminopentanophenones with a pyrrolidin-1-yl group have been investigated as selective monoamine uptake inhibitors, highlighting the potential of this chemical class in neuroscience research . Researchers can leverage this compound as a versatile building block for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex molecules for high-throughput screening campaigns.

Eigenschaften

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-14-10-19-17(20-11-14)23-15-8-9-21(12-15)16(22)7-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRAZLPLWBSJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ()
  • Structure : Contains a bromophenyl group and a pyrimidine tri-one core.
  • Key Differences : The absence of a pyrrolidine ring and the presence of methoxy groups distinguish it from the target compound.
b. 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Structure: Features fluorophenyl and chromenone systems with a pyrazolo-pyrimidine core.
  • Key Differences: Fluorine substituents (vs. bromine in the target) introduce stronger electronegativity but lower steric bulk. The chromenone system adds rigidity, possibly reducing conformational flexibility compared to the pyrrolidine-containing target compound .
c. 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ()
  • Structure: A pyridine derivative with an amino-fluoropyridine group and propanol chain.
  • Key Differences : Pyridine (vs. pyrimidine in the target) has fewer nitrogen atoms, altering electronic properties. The hydroxyl group increases hydrophilicity compared to the ketone in the target .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~375.3 (estimated) Not reported Moderate in DMSO
Compound Not reported Not reported Low (non-polar core)
Compound 536.4 303–306 Low (crystalline solid)

Q & A

Q. What are the critical steps in synthesizing 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the pyrrolidine ring and bromopyrimidine coupling. Key steps include:

  • Nucleophilic substitution : Reacting 5-bromopyrimidin-2-ol with a pyrrolidine precursor under basic conditions (e.g., NaH in DMF) to form the pyrrolidinyl ether linkage .
  • Ketone formation : Coupling the intermediate with 3-phenylpropan-1-one via a Friedel-Crafts acylation or similar reaction.
    Optimization requires temperature control (50–80°C), solvent selection (e.g., THF for solubility), and stoichiometric ratios to minimize side reactions. High-performance liquid chromatography (HPLC) is critical for purity assessment (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve the pyrrolidine ring conformation, bromopyrimidine substitution pattern, and phenyl group integration. Key signals include downfield shifts for the pyrrolidinyl oxygen (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~415) and bromine isotope patterns .

Q. How does the bromopyrimidine moiety influence the compound’s reactivity in substitution reactions?

The bromine atom at the 5-position of pyrimidine is highly susceptible to nucleophilic aromatic substitution. Amines or thiols can replace bromine under mild conditions (e.g., DMF, 60°C), enabling derivatization for structure-activity relationship (SAR) studies. Reaction progress is monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed 3D conformations of this compound?

Single-crystal X-ray diffraction provides unambiguous spatial data. For example:

  • The pyrrolidine ring adopts a twisted envelope conformation, influencing steric interactions with biological targets.
  • SHELXL refinement (via Olex2 or similar software) optimizes thermal parameters and hydrogen bonding networks .
    Discrepancies between computational (DFT) and experimental bond angles can be reconciled using residual density maps .

Q. What experimental strategies address conflicting reports on this compound’s enzyme inhibition efficacy?

Contradictions may arise from assay conditions (e.g., pH, co-solvents). A robust approach includes:

  • Dose-response profiling : IC50_{50} values under standardized buffers (e.g., pH 7.4 PBS).
  • Competitive binding assays : Fluorescence polarization or SPR to measure direct target engagement (e.g., kinase domains).
  • Structural analogs : Compare with derivatives lacking the bromopyrimidine group to isolate its contribution to potency .

Q. How can researchers design stability studies to predict the compound’s behavior in biological systems?

  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and thermal (40–60°C) stress.
  • LC-MS/MS analysis : Identify degradation products (e.g., de-brominated pyrimidine or hydrolyzed ketone).
  • Solubility : Evaluate in PBS and simulated gastric fluid (SGF) to guide formulation strategies .

Q. What methodologies elucidate the compound’s mechanism of action in modulating receptor activity?

  • Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., tyrosine kinases).
  • Cellular assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in HEK293 or HeLa cells .
  • Mutagenesis : Replace key residues (e.g., Lys216 in EGFR) to validate binding site hypotheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.